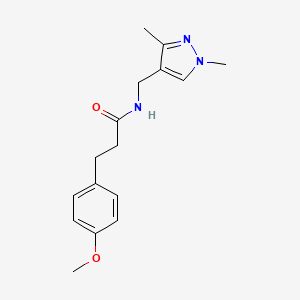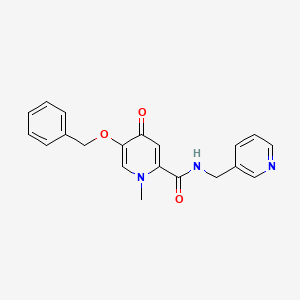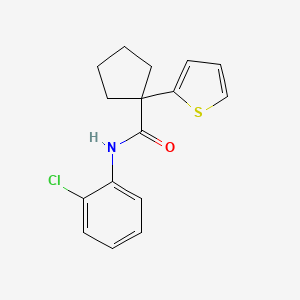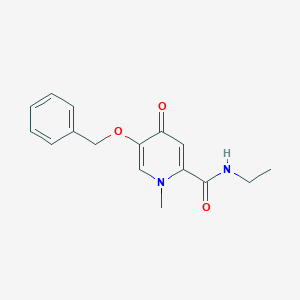![molecular formula C24H25N5O2 B6579728 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 921897-12-3](/img/structure/B6579728.png)
3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20082506 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Pharmacokinetics
Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This suggests that it may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of F2323-1314’s action are currently unknown
Biochemical Analysis
Biochemical Properties
F2323-1314 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between F2323-1314 and AchE results in the inhibition of the enzyme’s activity, which can affect nerve pulse transmission. Additionally, F2323-1314 has been shown to influence the levels of malondialdehyde (MDA), a biomarker for oxidative stress .
Cellular Effects
F2323-1314 has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to significant behavioral changes and body movement impairment in organisms . Furthermore, F2323-1314’s impact on oxidative stress markers like MDA suggests its role in modulating cellular responses to oxidative damage .
Molecular Mechanism
The molecular mechanism of F2323-1314 involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of AchE, leading to a reduction in the enzyme’s activity . This inhibition affects the hydrolysis of acetylcholine, thereby altering nerve pulse transmission. Additionally, F2323-1314’s influence on oxidative stress markers indicates its role in modulating oxidative damage pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of F2323-1314 have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its long-term effects on cellular function, particularly in relation to oxidative stress and enzyme inhibition, are still being investigated . Studies have indicated that the compound’s effects on AchE activity and MDA levels are consistent over time .
Dosage Effects in Animal Models
The effects of F2323-1314 vary with different dosages in animal models. Higher doses of the compound have been associated with increased oxidative stress, as indicated by elevated MDA levels . The dose-dependent increase in MDA concentration was found to be statistically insignificant in some studies . Additionally, the compound’s impact on AchE activity and behavioral changes in animal models suggests potential toxic or adverse effects at high doses .
Metabolic Pathways
F2323-1314 is involved in several metabolic pathways, interacting with enzymes and cofactors. Its interaction with AchE is a key aspect of its metabolic role, affecting the hydrolysis of acetylcholine . The compound’s influence on oxidative stress markers like MDA also suggests its involvement in pathways related to oxidative damage and cellular stress responses .
Transport and Distribution
The transport and distribution of F2323-1314 within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues are influenced by its binding to AchE and other biomolecules . This distribution pattern is crucial for understanding the compound’s therapeutic potential and toxicity .
Subcellular Localization
F2323-1314’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on enzyme activity and oxidative stress markers . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-5-4-6-19(10-16)14-28-15-26-22-21(24(28)31)13-27-29(22)8-7-25-23(30)20-11-17(2)9-18(3)12-20/h4-6,9-13,15H,7-8,14H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEVXHBRMMFBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B6579650.png)
![N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B6579658.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579683.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B6579695.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)

![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)



